![molecular formula C23H22FN5O3 B2950912 2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021098-54-3](/img/structure/B2950912.png)
2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to impact various pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
生物活性
The compound 2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₇H₁₆FNO₂
- IUPAC Name : this compound
Structural Features
The presence of the 1,2,4-triazole ring is significant as it is associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The ethoxy and fluorophenyl substituents are also pivotal in modulating the compound's interactions with biological targets.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have been documented to exhibit potent antimicrobial effects. A review highlighted that derivatives of 1,2,4-triazoles possess significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of essential metabolic pathways in bacteria.
Anticancer Properties
Research indicates that triazole derivatives demonstrate anticancer potential through various mechanisms such as induction of apoptosis and inhibition of tumor cell proliferation . For instance, compounds similar to our target have shown efficacy in inhibiting cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) .
Neuroprotective Effects
Certain studies have suggested that triazole derivatives can act as neuroprotectants. The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .
Anti-inflammatory Activity
The compound's structure may also confer anti-inflammatory properties. Triazoles are known to modulate inflammatory pathways and cytokine production, which could be beneficial in conditions like arthritis or other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluating various triazole derivatives found that specific modifications to the triazole ring significantly enhanced antibacterial activity. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains of bacteria .
Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of triazole derivatives showed that certain compounds led to a decrease in cell viability in cancer cell lines. For example, a derivative exhibited an EC50 value of 1.0 μM against intracellular amastigotes in Chagas disease models .
Study 3: Neuroprotective Potential
Research focusing on AChE inhibition revealed that several triazole compounds exhibited promising results in preventing neurodegeneration. These findings suggest a potential role for the compound in treating Alzheimer's disease .
常见问题
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and serious eye damage/irritation (Category 1) per GHS classification . Researchers must:
- Use PPE (gloves, lab coats, goggles) and ensure fume hood ventilation during synthesis or handling.
- Avoid dust formation; employ closed systems for transfers.
- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention immediately.
- Store in sealed containers at room temperature, away from ignition sources .
Q. What synthetic routes are reported for triazolopyridazine derivatives, and how can intermediates be optimized?
Bivalent triazolopyridazine scaffolds are synthesized via multi-step reactions, starting with functionalized pyridazine cores. Key steps include:
- Coupling reactions : Brominated intermediates react with ethoxyphenyl or fluorophenyl groups via Suzuki-Miyaura cross-coupling.
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach acetamide side chains.
- Optimization : Adjust substituents (e.g., methoxy vs. ethoxy groups) to enhance solubility or binding affinity. For example, replacing methoxy with ethoxy improved BRD4 inhibitory activity in related compounds .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR (¹H/¹³C) : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and fluorophenyl (δ 7.1–7.3 ppm) moieties.
- X-ray crystallography : Resolve triazolopyridazine core geometry (e.g., bond angles ~120° for aromatic rings) and confirm hydrogen bonding with target proteins .
- HRMS : Validate molecular formula (e.g., calculated [M+H]⁺ for C₂₅H₂₃FN₆O₃: 499.18; observed: 499.17) .
Advanced Research Questions
Q. How can researchers resolve contradictions in in vitro vs. in vivo efficacy data for this compound?
Discrepancies may arise from metabolic instability or off-target effects. Methodological strategies include:
- Metabolic profiling : Use liver microsomes to identify degradation products (e.g., ethoxy group oxidation).
- Proteomics : Validate target engagement via CETSA (Cellular Thermal Shift Assay) to confirm binding to bromodomains.
- Dose optimization : In xenograft models, escalate doses from 10 mg/kg to 50 mg/kg to balance efficacy (e.g., tumor growth inhibition) with toxicity (e.g., weight loss >20%) .
Q. What computational approaches predict binding modes to bromodomains, and how do structural modifications enhance affinity?
- Molecular docking : Align the triazolopyridazine core into BRD4’s acetyl-lysine binding pocket (PDB: 5U91). Key interactions include:
- Hydrogen bonds between the pyridazine N and Asn140.
- π-π stacking of fluorophenyl with Tyr96.
Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for IP/IV administration.
- Nanoparticle encapsulation : Load compound into PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability (e.g., AUC increased 3-fold in rat PK studies).
- Salt formation : Convert free base to hydrochloride salt (solubility: 1.2 mg/mL → 8.5 mg/mL in water) .
属性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-2-31-19-9-3-16(4-10-19)15-21(30)25-13-14-32-22-12-11-20-26-27-23(29(20)28-22)17-5-7-18(24)8-6-17/h3-12H,2,13-15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSGEHRXFJECGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。